molecular formula C22H27N5O2 B5622721 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5622721
M. Wt: 393.5 g/mol
InChI Key: RSCRYLVNMMSPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine often involves multistep reactions, including the formation of heterocyclic rings, condensation reactions, and modifications of functional groups. For instance, the synthesis of benzo-fused pyrazolones and pyridines typically involves nucleophilic aromatic substitution, followed by ring-closure reactions and functional group transformations (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine is characterized using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the configuration of heterocyclic systems, the stereochemistry of substituents, and intramolecular interactions. For example, studies on related compounds have elucidated the envelope conformation of dihydropyrazole rings and the twisted-chair conformation of fused piperidine rings (Karthikeyan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to 1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine typically explore the reactivity of functional groups and the formation of new heterocyclic systems. Reactivity studies might include nucleophilic substitutions, cycloadditions, and electrophilic additions, which are pivotal in diversifying the chemical space of these molecules for potential biological activities (Zohdi et al., 1997).

Physical Properties Analysis

The physical properties of compounds similar to the one , such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are determined through experimental measurements and contribute to the compound's characterization, informing its potential application and storage conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the behavior of these compounds in chemical reactions and biological systems. Studies on related compounds have investigated these properties to optimize synthesis routes, improve yields, and enhance the selectivity of reactions (Goli-Garmroodi et al., 2015).

properties

IUPAC Name

(1-benzylpyrazol-4-yl)-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-29-14-13-25-12-9-23-21(25)19-7-10-26(11-8-19)22(28)20-15-24-27(17-20)16-18-5-3-2-4-6-18/h2-6,9,12,15,17,19H,7-8,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCRYLVNMMSPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.